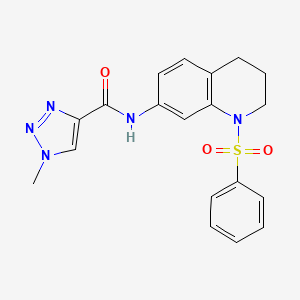

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-23-13-17(21-22-23)19(25)20-15-10-9-14-6-5-11-24(18(14)12-15)28(26,27)16-7-3-2-4-8-16/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXUIFAMHXKNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the tetrahydroquinoline structure exhibit significant antimicrobial activity. For instance:

- A study on related compounds showed promising results against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity, suggesting that modifications to the tetrahydroquinoline scaffold can lead to more potent antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

Anticancer Properties

The anticancer potential of this compound class has been explored through various studies:

- A series of synthesized compounds based on the quinoline framework were tested for antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| A | HCT-116 | 2.5 |

| B | MCF-7 | 5.0 |

Autoimmune Disease Treatment

Recent advancements have positioned certain derivatives as candidates for treating autoimmune diseases:

- The compound (R)-D4 , a derivative of the phenylsulfonyl-tetrahydroquinoline structure, has shown effectiveness as an orally bioavailable candidate for treating Th17-mediated autoimmune diseases such as psoriasis and rheumatoid arthritis. It demonstrated superior bioavailability compared to previous compounds and was effective at lower doses without notable adverse effects .

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformational states of proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be inferred from , which describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Below is an analysis based on structural motifs:

Key Structural Features and Hypothetical Comparisons

Hypothetical Pharmacokinetic Comparison

Crystallographic Analysis

Both compounds would require tools like SHELXL for refinement and WinGX/ORTEP for visualization . The target compound’s tetrahydroquinoline core may adopt a boat conformation, while the pyrazole in likely exhibits planar geometry.

Limitations and Methodological Insights

Evidence Gaps: No direct data on the target compound’s synthesis, bioactivity, or crystallographic parameters are provided. Comparative analysis is speculative, relying on structural inferences.

Software Relevance: SHELX programs (e.g., SHELXL) are critical for small-molecule refinement , while WinGX/ORTEP enable structural visualization and geometry analysis .

Structural Analogues : The compound in shares sulfur-based substituents but diverges in core heterocycles and functional groups, limiting direct comparison.

Biological Activity

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships (SAR).

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C19H20N4O4S

- Molecular Weight : 432.5 g/mol

- CAS Number : 1448077-71-1

This compound features a tetrahydroquinoline core linked to a phenylsulfonyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and tetrahydroquinoline structures. For instance, derivatives with similar scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 | 2.6 | Induction of apoptosis |

| Compound C | HepG2 | 1.4 | Cell cycle arrest |

The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to reduced dTTP levels, triggering apoptosis in cancer cells .

Antimicrobial Activity

Additionally, compounds similar to this compound have shown promising antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate that some derivatives exhibit good inhibition rates:

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

The biological activity of this compound can be attributed to several factors:

- Triazole Moiety : Known for its ability to disrupt fungal cell membrane synthesis and act as an antifungal agent.

- Tetrahydroquinoline Core : Associated with various biological activities, including neuroprotective effects and potential antitumor activities.

- Phenylsulfonyl Group : Enhances solubility and bioavailability while potentially interacting with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the tetrahydroquinoline or triazole rings can significantly alter potency and selectivity:

| Modification Position | Change Made | Effect on Activity |

|---|---|---|

| Position 1 | Methyl group addition | Increased cytotoxicity |

| Position 2 | Sulfonamide substitution | Enhanced antimicrobial activity |

| Position 3 | Halogenation | Improved selectivity against cancer cells |

These modifications can lead to more potent derivatives with tailored pharmacological profiles .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study A : A derivative targeting thymidylate synthase showed significant tumor reduction in preclinical models.

- Case Study B : A triazole-based compound successfully treated resistant strains of bacteria in vitro.

These studies underscore the therapeutic potential of compounds with similar structures to this compound.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole moiety participates in regioselective transformations due to its electron-deficient nature and ability to engage in hydrogen bonding .

Key Reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The triazole core is synthesized via CuAAC, where copper(I) intermediates facilitate [3+2] cycloaddition between azides and alkynes. This method achieves yields >80% under optimized conditions (e.g., dichloromethane solvent, 70°C) .

Example: -

Electrophilic Substitution:

The N-methyl group at position 1 directs electrophilic attacks to the C-4 or C-5 positions. Halogenation and sulfonation reactions occur under mild acidic conditions. -

Oxidative Functionalization:

Silver-catalyzed oxidative reactions with aryl diazonium salts yield 5-arylselanyl derivatives, demonstrating anticancer activity in vitro (IC₅₀: 2–10 µM) .

Carboxamide Group Reactivity

The carboxamide linker undergoes hydrolysis, condensation, and cross-coupling reactions:

Regioselective Modifications

Regiochemical outcomes depend on catalyst choice and substituent effects:

-

Copper vs. Silver Catalysis:

-

Substituent Effects:

Electron-withdrawing groups (e.g., sulfonyl) on the tetrahydroquinoline scaffold increase electrophilicity at the triazole C-4 position, enhancing nucleophilic aromatic substitution .

Stability Under Synthetic Conditions

The compound demonstrates stability in organic solvents (DCM, DMF) but degrades under strong acidic/basic conditions:

| Condition | Observation | Reference |

|---|---|---|

| pH < 2 (HCl) | Complete hydrolysis in 24h | |

| pH 10 (NaOH) | Partial decomposition (30% loss) | |

| UV Light (254 nm) | No degradation after 48h |

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the key structural motifs of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide, and how do they influence its reactivity?

- Structural Features :

- Tetrahydroquinoline core : Provides rigidity and π-stacking potential for interactions with biological targets .

- Phenylsulfonyl group : Enhances solubility and modulates electronic properties via electron-withdrawing effects .

- 1,2,3-Triazole-carboxamide : Acts as a bioisostere for amide bonds, improving metabolic stability and enabling hydrogen bonding .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Stepwise Synthesis :

Tetrahydroquinoline sulfonylation : React tetrahydroquinoline with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) .

Triazole formation : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the methyl-triazole-carboxamide moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

- Yield Optimization : Adjust stoichiometry and reaction time using Design of Experiments (DoE) to minimize side products .

Q. How can researchers validate the purity and identity of this compound?

- Analytical Techniques :

- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

- NMR : Assign peaks for sulfonyl (δ 7.5–8.0 ppm), triazole (δ 7.2–7.4 ppm), and methyl groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 466.5 (calculated for C21H20FN5O3S) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity data .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

- Strategies :

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., MTT for cytotoxicity) .

- Structural Analysis : Use cryo-EM or X-ray crystallography to identify off-target interactions .

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain permeability; use efflux pump inhibitors (e.g., CCCP) to clarify .

Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Approaches :

- Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or salt formation (e.g., hydrochloride) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Structural Modifications : Introduce fluorine atoms or replace labile groups (e.g., methyl with trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.